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Introduction
Amino N-methylcarbamates are a significant class of organic compounds characterized by

the presence of a carbamate functional group where the nitrogen atom is substituted with both

a methyl group and an amino-containing moiety. This structural motif imparts a unique

combination of physicochemical and biological properties, leading to their widespread

application in various fields, most notably in agriculture as pesticides and in medicine as

therapeutic agents. Their ability to act as mimics of the transition state of amide hydrolysis

makes them potent inhibitors of serine hydrolases, such as acetylcholinesterase. This guide

provides an in-depth overview of the synthesis, properties, and applications of amino N-
methylcarbamates, with a focus on experimental methodologies and data presentation for the

scientific community.

Synthesis of Amino N-Methylcarbamates
The synthesis of amino N-methylcarbamates can be achieved through several synthetic

routes, primarily involving the reaction of an N-methylated amine with a suitable carbonyl

source or through rearrangement reactions.
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One of the most common methods for the synthesis of N-aryl-N-methylcarbamates involves the

reaction of an N-methylaniline with a chloroformate. Another versatile method is the Hofmann

rearrangement of amides, which proceeds through an isocyanate intermediate that is

subsequently trapped by an alcohol.[1] The Curtius rearrangement of acyl azides provides an

alternative route to the isocyanate intermediate.[2] Additionally, the reaction of primary amines

with dimethyl carbonate in the presence of CO2 has been shown to be an effective method.

A prevalent industrial method for synthesizing aryl N-methylcarbamates involves the reaction of

a phenol with phosgene and methylamine.[3]

Experimental Protocols
This procedure is a general method for the synthesis of N-aryl-N-methylcarbamates.

Materials:

N-methylaniline

Phenyl chloroformate

Triethylamine (TEA)

Dry diethyl ether

Dry hydrogen chloride

Heptane

Propan-2-ol

Standard laboratory glassware

Procedure:

Dissolve phenyl chloroformate (5 mmol) in dry diethyl ether (5 mL).

In a separate flask, dissolve N-methylaniline (5 mmol) and triethylamine (6 mmol) in diethyl

ether (10 mL) at 10 °C.
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Add the phenyl chloroformate solution dropwise to the N-methylaniline solution over 20

minutes while maintaining the temperature at 10 °C.

Stir the reaction mixture at room temperature for 30 minutes.

Saturate the mixture with dry hydrogen chloride gas.

Cool the mixture to 10 °C and filter off the precipitated triethylamine hydrochloride.

Evaporate the diethyl ether from the filtrate under reduced pressure.

Crystallize the residue from a 4:1 mixture of heptane/propan-2-ol to yield the pure phenyl N-

(2-hydroxybenzyl)-N-methylcarbamate.[4]

This method provides a greener alternative to the use of phosgene.

Materials:

Aniline

Urea

Methanol

KNO3 modified zeolite HY catalyst

High-pressure reactor

Procedure:

Charge the high-pressure reactor with aniline (1 molar equivalent), urea (5 molar

equivalents), methanol (15 molar equivalents), and the KNO3 modified zeolite HY catalyst

(10.7% by weight based on aniline).

Seal the reactor and heat to 453 K (180 °C).

Maintain the reaction for 5 hours.

Cool the reactor to room temperature and release the pressure.
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Isolate the product, methyl N-phenyl carbamate, by filtration and purification. Over this

catalyst, an aniline conversion of 93.1% and a methyl N-phenyl carbamate selectivity of

82.6% can be achieved.[5]

Properties of Amino N-Methylcarbamates
The properties of amino N-methylcarbamates are largely dictated by the nature of the

substituents on the amino and carbamate moieties. These compounds are generally stable,

with good chemical and proteolytic stability.[6]

Physicochemical Properties
The physicochemical properties of several representative N-methylcarbamates are

summarized in the table below.

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Water
Solubility

Methyl

carbamate
C2H5NO2 75.07 54-56 176-177 Soluble

Ethyl N-

methylcarba

mate

C4H9NO2 103.12 - 170 Soluble[7]

Aminocarb
C11H16N2O

2
208.26 95.0 -

Slightly

soluble[8]

Carbaryl C12H11NO2 201.22 142 - 120 mg/L

Carbofuran C12H15NO3 221.25 153-154 - 700 mg/L

Spectroscopic Data
The structural characterization of amino N-methylcarbamates is routinely performed using

spectroscopic techniques such as NMR, IR, and mass spectrometry.
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The 1H and 13C NMR spectra of N-methylcarbamates exhibit characteristic signals. In the 1H

NMR spectrum, the N-methyl protons typically appear as a singlet or a doublet (if coupled to an

N-H proton) in the range of 2.7-3.0 ppm. The aromatic protons of N-aryl derivatives resonate in

the downfield region (7.0-8.0 ppm).

In the 13C NMR spectrum, the carbonyl carbon of the carbamate group is highly deshielded

and appears around 155-157 ppm.[4] The N-methyl carbon resonates at approximately 27-30

ppm.

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)

Methyl N-phenylcarbamate

9.60 (s, 1H, NH), 7.46 (d, 2H),

7.26 (t, 2H), 6.97 (t, 1H), 3.70

(s, 3H, OCH3)

153.6 (C=O), 139.2, 128.7,

122.3, 118.1 (Aromatic C),

52.2 (OCH3)

Methyl N-cyclohexylcarbamate

6.99 (s, 1H, NH), 3.49 (s, 3H,

OCH3), 3.23 (m, 1H), 1.11-

1.74 (m, 10H)

155.8 (C=O), 50.9, 49.4, 33.7,

25.1, 24.6 (Cyclohexyl C)

The IR spectra of N-methylcarbamates are characterized by a strong absorption band for the

carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1730 cm-1.

The N-H stretching vibration of monosubstituted carbamates is observed as a sharp peak

around 3300-3400 cm-1. The C-N stretching vibration is found in the 1200-1350 cm-1 region

for aromatic amines.[9]

Under electron ionization (EI), N-methylcarbamates often undergo fragmentation through

cleavage of the C-O and C-N bonds of the carbamate group. A common fragmentation pathway

involves the loss of the alkoxy group followed by the loss of carbon monoxide. Chemical

ionization (CI) mass spectrometry often yields a more abundant protonated molecular ion

([M+H]+), which is useful for molecular weight determination.[10]

Biological Activity and Mechanism of Action
Many amino N-methylcarbamates exhibit significant biological activity, primarily as inhibitors

of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter

acetylcholine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/244494674_One_Pot_Synthesis_of_Methyl_N_Phenyl_Carbamate_from_Aniline_Urea_and_Methanol
https://webbook.nist.gov/cgi/inchi?ID=R28045&Units=SI&Type=KOVATS-RI-POLAR-ISOTHERMAL
https://pmc.ncbi.nlm.nih.gov/articles/PMC9753175/
https://www.benchchem.com/product/b15473119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetylcholinesterase Inhibition
The primary mechanism of action for many N-methylcarbamate pesticides and drugs is the

inhibition of acetylcholinesterase.[1] This inhibition leads to an accumulation of acetylcholine at

the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The inhibition process involves the carbamylation of a serine residue within the active site of

the enzyme. The carbamate acts as a substrate mimic, and the carbonyl carbon is attacked by

the hydroxyl group of the active site serine. This forms a transient covalent bond, rendering the

enzyme inactive. Unlike organophosphates, the carbamylation is reversible, and the enzyme

can be regenerated through hydrolysis, although at a much slower rate than the hydrolysis of

acetylcholine.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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